molecular formula C13H13NO3 B4686051 3-(Hex-4-ynoylamino)benzoic acid

3-(Hex-4-ynoylamino)benzoic acid

Cat. No.: B4686051
M. Wt: 231.25 g/mol
InChI Key: JWEKUSIKBDGEPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hex-4-ynoylamino)benzoic acid is an organic compound characterized by the presence of a benzoic acid core substituted with a hex-4-ynoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hex-4-ynoylamino)benzoic acid typically involves the reaction of 3-aminobenzoic acid with hex-4-ynoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Mechanism of Action

Biological Activity

3-(Hex-4-ynoylamino)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound's structure, featuring an alkyne group, suggests unique interactions with biological systems, potentially influencing various pathways. This article reviews the available literature on the biological activity of this compound, focusing on its effects on cell viability, enzyme activity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H13NO2\text{C}_{13}\text{H}_{13}\text{N}\text{O}_2

This compound consists of a benzoic acid moiety linked to a hex-4-ynoyl amino group, which may enhance its lipophilicity and ability to penetrate cellular membranes.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to this compound can inhibit the growth of various pathogens, including bacteria and fungi. For instance, benzoic acid has demonstrated effectiveness against Candida albicans and Aspergillus brasiliensis at specific concentrations . The mechanism often involves disruption of microbial cell membranes and metabolic pathways.

Enzyme Modulation

In vitro studies have indicated that this compound can modulate enzyme activities related to protein degradation pathways. Notably, it has been observed to activate cathepsins B and L, which play crucial roles in autophagy and proteolysis . The activation of these enzymes suggests potential applications in conditions related to protein misfolding and aggregation, such as neurodegenerative diseases.

Cytotoxicity Assessment

A series of cytotoxicity assays were conducted using human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058). At concentrations ranging from 1 to 10 μg/mL, this compound exhibited minimal cytotoxic effects, indicating a favorable safety profile for further pharmacological exploration .

In Vivo Studies

While in vitro data are promising, in vivo studies are necessary to evaluate the therapeutic potential of this compound. Current literature lacks comprehensive in vivo research specifically targeting this compound; however, related compounds have shown efficacy in animal models for various conditions, including inflammation and cancer .

Comparative Analysis of Related Compounds

Compound NameAntimicrobial ActivityEnzyme ActivationCytotoxicity (IC50)
This compoundModerateHigh>10 μg/mL
3-chloro-4-methoxybenzoic acidHighModerate<5 μg/mL
p-Hydroxybenzoic acidModerateLow>20 μg/mL

Properties

IUPAC Name

3-(hex-4-ynoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-3-4-8-12(15)14-11-7-5-6-10(9-11)13(16)17/h5-7,9H,4,8H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEKUSIKBDGEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCC(=O)NC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Hex-4-ynoylamino)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(Hex-4-ynoylamino)benzoic acid
Reactant of Route 3
3-(Hex-4-ynoylamino)benzoic acid
Reactant of Route 4
3-(Hex-4-ynoylamino)benzoic acid
Reactant of Route 5
3-(Hex-4-ynoylamino)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-(Hex-4-ynoylamino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.